3-chloro-2-methyl-N-[(1Z)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
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Overview
Description
N-(3-Chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine: is a complex organic compound with a unique structure that combines a chlorinated aromatic ring with a dithioloquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine typically involves multi-step organic reactions. The starting materials often include 3-chloro-2-methylaniline and 4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and environmental sustainability, potentially incorporating green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce halogenated or nitrated analogs.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine: can be compared with other dithioloquinoline derivatives and chlorinated aromatic amines.
Uniqueness
- The unique combination of a chlorinated aromatic ring and a dithioloquinoline moiety sets this compound apart from others. Its specific structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H19ClN2S2 |
---|---|
Molecular Weight |
387.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4,4,6-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H19ClN2S2/c1-11-7-5-8-13-16-18(20(3,4)23-17(11)13)24-25-19(16)22-15-10-6-9-14(21)12(15)2/h5-10,23H,1-4H3 |
InChI Key |
FIJCXGPHMWCKSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SSC3=NC4=C(C(=CC=C4)Cl)C |
Origin of Product |
United States |
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